Bienvenue dans la boutique en ligne BenchChem!

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde

Stable Isotope Labeling Mass Spectrometry Internal Standard Synthesis

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde (CAS 1189653-26-6) is a tetra-deuterated benzaldehyde derivative that serves as a stable isotope-labeled chemical intermediate for the synthesis of deuterium-labeled metabolites of the antidiabetic drug pioglitazone. The compound bears four deuterium atoms at the ethoxy linker positions (1,1,2,2-tetradeuterio), as confirmed by its IUPAC name and characteristic InChIKey ASYKXEVEIRRPCB-LZMSFWOYSA-N.

Molecular Formula C18H19NO4
Molecular Weight 317.377
CAS No. 1189653-26-6
Cat. No. B563790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde
CAS1189653-26-6
Molecular FormulaC18H19NO4
Molecular Weight317.377
Structural Identifiers
SMILESCC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=O
InChIInChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3/i8D2,9D2
InChIKeyASYKXEVEIRRPCB-LZMSFWOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde (CAS 1189653-26-6): Deuterated Pioglitazone Metabolite Intermediate for Stable Isotope-Labeled Synthesis


4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde (CAS 1189653-26-6) is a tetra-deuterated benzaldehyde derivative that serves as a stable isotope-labeled chemical intermediate for the synthesis of deuterium-labeled metabolites of the antidiabetic drug pioglitazone . The compound bears four deuterium atoms at the ethoxy linker positions (1,1,2,2-tetradeuterio), as confirmed by its IUPAC name and characteristic InChIKey ASYKXEVEIRRPCB-LZMSFWOYSA-N . Its unlabeled analog is 4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy]benzaldehyde (CAS 184766-55-0), which differs solely by the absence of deuterium incorporation [1]. The compound is supplied as a pale-yellow oil, soluble in chloroform, ethyl acetate, and methanol, and is intended exclusively for research use as a synthetic building block in the preparation of deuterated pioglitazone metabolites such as Keto Pioglitazone-d4 (M-III-d4) and Hydroxy Pioglitazone-d4 (M-IV-d4) [2].

Why Unlabeled 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy]benzaldehyde Cannot Substitute for the Deuterated CAS 1189653-26-6 in Quantitative Bioanalytical Workflows


The unlabeled analog (CAS 184766-55-0, M303650) is chemically identical to the target compound except for the replacement of four deuterium atoms with protium at the ethoxy bridge, yet this single isotopic difference is decisive for downstream analytical utility . The deuterated compound (CAS 1189653-26-6) is specifically required as a precursor for synthesizing deuterium-labeled pioglitazone metabolite internal standards—such as Keto Pioglitazone-d4 (M-III-d4) and Hydroxy Pioglitazone-d4 (M-IV-d4)—which are essential for accurate LC-MS/MS quantification in pharmacokinetic and bioequivalence studies . Using the unlabeled intermediate would yield non-deuterated metabolites that co-elute with endogenous analytes and fail to provide the requisite +4 Da mass shift for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) discrimination, rendering the resulting analytical method incapable of meeting FDA bioanalytical method validation guidance for internal standard-based quantification [1]. The deuterated intermediate is therefore not interchangeable with its protium analog for any workflow requiring stable isotope-labeled internal standards.

Quantitative Differentiation Evidence for 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde vs. Unlabeled and Alternative Deuterated Analogs


Deuterium Incorporation: +4.02 Da Mass Shift vs. Unlabeled Analog (CAS 184766-55-0)

The target compound incorporates four deuterium atoms at the ethoxy linker positions (1,1,2,2-tetradeuterio), producing a nominal mass shift of +4 Da relative to the unlabeled analog CAS 184766-55-0 . The molecular formula of the deuterated compound is C18H15D4NO4 (MW 317.37) versus C18H19NO4 (MW 313.35) for the unlabeled analog, yielding a calculated exact mass difference of +4.02 Da . This mass increment is consistent with the established mass-shift filtering window of 4 ± 0.04 Da employed in high-resolution MS-based pioglitazone metabolite identification workflows [1]. The positional specificity of deuteration at the ethoxy bridge is confirmed by the IUPAC name (4-[1,1,2,2-tetradeuterio-...]) and the SMILES notation with isotopic specification /i8D2,9D2 .

Stable Isotope Labeling Mass Spectrometry Internal Standard Synthesis

Chemical Purity Specification: ≥95% to 98% (HPLC) vs. Typical Unlabeled Analog Purity

The deuterated compound is supplied with a certified minimum chemical purity of ≥95% (HPLC) as specified by MuseChem, with certain vendors such as ClearSynth reporting lot-specific purity of 98% . For comparison, the unlabeled analog CAS 184766-55-0 is also typically offered at 95–98% purity from suppliers such as ChemeNu, indicating that deuteration does not compromise the achievable chemical purity of the benzaldehyde intermediate . However, the deuterated compound at ≥95% purity is specifically qualified for use as a precursor in the synthesis of deuterated internal standards where both chemical purity and isotopic enrichment are critical for minimizing interfering signals in quantitative MS analysis .

Chemical Purity Quality Control Analytical Reference Standard

Downstream Synthetic Pathway Specificity: Enables Deuterated M-III-d4 and M-IV-d4 Metabolite Internal Standards

The deuterated benzaldehyde intermediate (CAS 1189653-26-6) is the committed precursor for synthesizing deuterium-labeled pioglitazone metabolites, specifically Keto Pioglitazone-d4 (M-III-d4) and Hydroxy Pioglitazone-d4 (M-IV-d4), which serve as internal standards in validated LC-MS/MS bioanalytical methods . The unlabeled analog (CAS 184766-55-0) is instead used to synthesize non-deuterated metabolites for reference standard purposes . The seminal Tanis et al. (1996) publication established the synthetic routes to pioglitazone metabolites M-III through M-IX using the non-deuterated benzaldehyde intermediate; the deuterated version enables the same validated synthetic pathway while producing isotopically labeled products suitable for isotope dilution mass spectrometry [1]. In validated clinical pharmacokinetic methods, deuterated internal standards for pioglitazone, hydroxypioglitazone, and ketopioglitazone are used simultaneously, achieving chromatographic retention times of approximately 2.8 min for pioglitazone-d4 with baseline separation from the non-deuterated analyte [2].

Metabolite Synthesis Deuterated Internal Standard Pioglitazone Pharmacokinetics

Storage Condition Differential: -20°C Requirement vs. 2–8°C for Unlabeled Analog

The deuterated compound requires storage at -20°C to maintain stability, as specified by MuseChem . In contrast, the unlabeled analog (CAS 184766-55-0) is listed by Pharmaffiliates with a storage condition of 2–8°C (refrigerator) [1]. This differential storage requirement suggests that deuterium incorporation at the ethoxy linker may influence long-term chemical stability, potentially through altered susceptibility to oxidation or hydrolytic degradation pathways. The deuterated compound is supplied as a pale-yellow oil and is soluble in chloroform, ethyl acetate, and methanol . For procurement planning, laboratories must ensure -20°C freezer capacity is available, which may not be required for the unlabeled analog.

Compound Stability Storage Conditions Procurement Logistics

Recommended Application Scenarios for Procuring 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde (CAS 1189653-26-6)


Synthesis of Deuterated Pioglitazone Metabolite Internal Standards for Validated LC-MS/MS Bioanalytical Methods

This is the primary and most scientifically justified application. The deuterated benzaldehyde intermediate is reacted through established Knoevenagel condensation and subsequent synthetic steps—as described by Tanis et al. (1996)—to produce Keto Pioglitazone-d4 (M-III-d4) and Hydroxy Pioglitazone-d4 (M-IV-d4) [1]. These deuterated metabolites serve as internal standards in FDA/EMA-compliant bioanalytical methods for simultaneous quantification of pioglitazone and its active metabolites in human plasma, achieving the requisite +4 Da mass shift for unambiguous SRM/MRM detection [2]. Procurement of CAS 1189653-26-6 is essential for any CRO or pharmaceutical laboratory conducting pioglitazone pharmacokinetic, bioequivalence, or drug-drug interaction studies requiring regulatory-grade bioanalytical method validation.

Stable Isotope Tracing for Pioglitazone Metabolite Identification in Hepatocyte Incubations

The deuterated intermediate enables synthesis of stable isotope-labeled metabolites that can be used in two-dose difference combined with stable isotope tracing (SIT) workflows for comprehensive metabolite identification via ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) [1]. Recent studies demonstrate that co-incubating native and isotope-labeled pioglitazone in the same hepatocyte incubation system yields more stable and reproducible metabolite identification compared to separate incubations [2]. The deuterated benzaldehyde intermediate is the starting material for preparing the labeled drug substance required in such experimental designs.

Preparation of Deuterated Pioglitazone Process Impurity Reference Standards

The unlabeled analog (CAS 184766-55-0) is a known intermediate and potential process impurity in pioglitazone API synthesis [1]. The corresponding deuterated compound (CAS 1189653-26-6) can be used to prepare deuterated impurity reference standards for use in quantitative impurity profiling by isotope dilution mass spectrometry, enabling accurate determination of residual benzaldehyde-type impurities in pioglitazone drug substance and drug product batches [2]. This application is relevant for pharmaceutical quality control laboratories and API manufacturers conducting impurity fate and purge studies per ICH Q3A/Q3B guidelines.

Custom Synthesis of Alternative Isotopologues for Specialized Metabolic Studies

As noted by BOC Sciences, the deuterated benzaldehyde scaffold can serve as a starting point for custom isotopic labeling projects requiring alternative enrichment patterns (e.g., 13C or 15N incorporation at specific positions) or different deuteration stoichiometries (e.g., d2 or d6 variants) [1]. The well-characterized synthetic route to this intermediate, combined with vendor capabilities for custom stable isotope incorporation, enables bespoke synthesis of multiply labeled pioglitazone metabolites for specialized ADME studies where orthogonal isotopic labels are required for multiplexed analysis [2].

Quote Request

Request a Quote for 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.